![molecular formula C10H12N4O3S B2475565 4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid CAS No. 1573547-79-1](/img/structure/B2475565.png)
4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H12N4O3S and its molecular weight is 268.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Antimicrobial Properties
Antimicrobial and Enzyme Inhibition Activities : Compounds containing thiazole and oxadiazole rings, similar to the chemical structure , have been found to exhibit antimicrobial properties. For instance, a study by Başoğlu et al. (2013) discovered that certain molecules containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nuclei demonstrated good to moderate antimicrobial activity against various test microorganisms. Additionally, some of these compounds showed antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Bi-Heterocyclic Hybrid Molecules and Enzyme Inhibition : Abbasi et al. (2019) synthesized bi-heterocyclic hybrid molecules, including those with thiazole and oxadiazole rings. These compounds were evaluated against enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and β-glucosidase. The study also included an in silico analysis and cytotoxicity profiling (Abbasi, Ramzan, Rehman, Siddiqui, Hassan, Raza, Shah, Mirza, & Seo, 2019).
Synthesis and Structural Studies
Synthesis of Thiazole Derivatives : A study by Žugelj et al. (2009) focused on synthesizing (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, starting from compounds structurally similar to the chemical . This research contributes to the understanding of the synthetic pathways of thiazole derivatives (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
New Thiazole Compounds and Antimicrobial Activity : Research by Mruthyunjayaswamy and Basavarajaiah (2009) involved synthesizing novel ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds and evaluating their antimicrobial activity. This study adds to the understanding of the therapeutic potential of thiazole-based compounds (Mruthyunjayaswamy & Basavarajaiah, 2009).
Anticancer and Anti-Diabetic Potential
Anti-Diabetic Agents and Enzyme Inhibition : A study by Abbasi et al. (2020) synthesized a series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. These compounds were evaluated for their potential as anti-diabetic agents via in vitro inhibition of α-glucosidase enzyme. Additionally, an in silico study supported their enzyme inhibition data (Abbasi, Ramzan, Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020).
Antiproliferative Screening Against Cancer Cells : Sonar et al. (2020) synthesized a series of new thiazole compounds and tested their anticancer activity against breast cancer cells MCF7. This research contributes to understanding the potential use of thiazole derivatives in cancer treatment (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
properties
IUPAC Name |
4-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-5-8(9(15)16)18-10(12-5)11-4-3-7-13-6(2)14-17-7/h3-4H2,1-2H3,(H,11,12)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAACRGKYOYGZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC2=NC(=NO2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

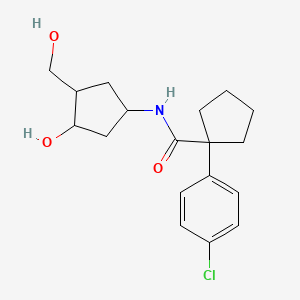

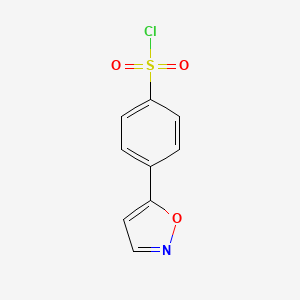
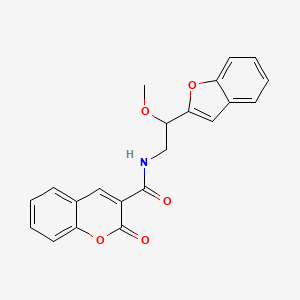
![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)
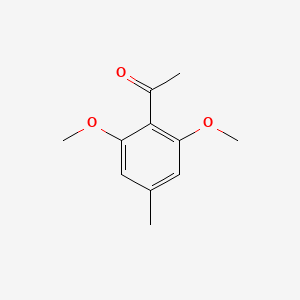

![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)
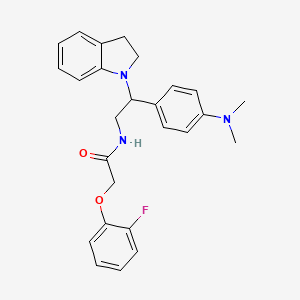
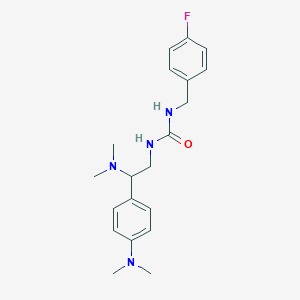
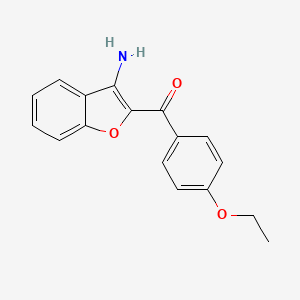
methanone](/img/structure/B2475500.png)
![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)
![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)